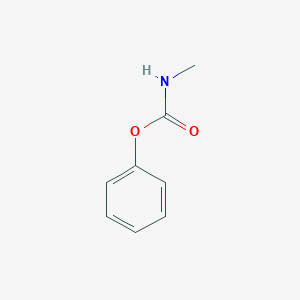

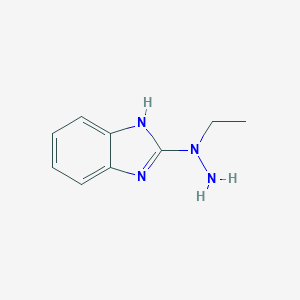

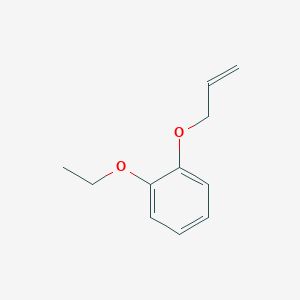

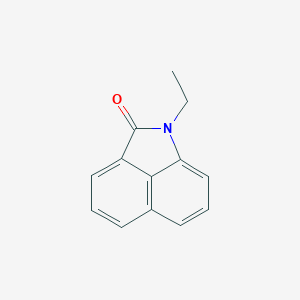

![molecular formula C6H2ClF3N4 B155016 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 1780-80-9](/img/structure/B155016.png)

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

Descripción general

Descripción

“4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another method involves the use of Suzuki coupling using various substituted aryl/heteroaryl boronic acids or boronic esters .Aplicaciones Científicas De Investigación

Anticancer Applications

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine: is a compound that has shown promise in the field of oncology. Its structural framework is conducive to the development of new anticancer agents. The pyrimidine ring, a common motif in many pharmaceuticals, can be modified to target various cancer pathways . Researchers are exploring its use in the synthesis of compounds that can inhibit tyrosine kinases, enzymes that are often overactive in cancer cells .

Antimicrobial and Antifungal Properties

This compound’s derivatives have been studied for their potential as antimicrobial and antifungal agents. The trifluoromethyl group attached to the pyrimidine ring can enhance the biological activity of these molecules, making them effective against a range of microbial pathogens .

Cardiovascular Therapeutics

The pyrazolo[3,4-d]pyrimidine scaffold is being investigated for its cardiovascular benefits. It has been found to have potential applications in the treatment of hypertension and other heart-related conditions due to its ability to modulate blood pressure and heart rate .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives. These compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neural tissue from damage and supporting neural regeneration .

Anti-Inflammatory and Analgesic Effects

The compound is also being explored for its anti-inflammatory and analgesic properties. It could lead to the development of new pain relief medications that target inflammatory pathways without the side effects associated with current treatments .

Agricultural Chemicals

In the agrochemical industry, 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine is being examined for its use in creating pesticides and herbicides. Its chemical structure allows for modifications that can target specific pests or weeds, reducing the environmental impact of traditional agricultural chemicals .

Mecanismo De Acción

Target of Action

It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown antibacterial activity against various strains of bacteria . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s suggested that the biological activities of trifluoromethylpyridine derivatives, which include pyrazolo[3,4-d]pyrimidine, are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown antibacterial activity, suggesting they may interact with bacterial biochemical pathways .

Result of Action

It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown antibacterial activity , suggesting they may have a bactericidal or bacteriostatic effect.

Action Environment

It’s known that the development of organic compounds containing fluorine, which includes this compound, has been made possible by advances in the agrochemical, pharmaceutical, and functional materials fields . This suggests that the compound’s action may be influenced by various environmental factors.

Propiedades

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-3-2-1-11-14-4(2)13-5(12-3)6(8,9)10/h1H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIVBXKAXKSWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288047 | |

| Record name | 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

1780-80-9 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)